molecular formula C20H18ClN3O B2711899 2-(4-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide CAS No. 1203236-24-1

2-(4-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide

Cat. No.: B2711899
CAS No.: 1203236-24-1
M. Wt: 351.83
InChI Key: VPAWRIINDQHNPB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide ( 1203236-24-1) is a high-purity chemical compound with a molecular formula of C20H18ClN3O and a molecular weight of 351.83 . This acetamide derivative features a distinctive molecular architecture, incorporating a 4-chlorophenyl group and a 2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole moiety, making it a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Compounds based on the tetrahydrocyclopentapyrazole scaffold are of significant interest in early-stage drug discovery, particularly for the development of therapeutic agents targeting a range of diseases . Specifically, structurally related pyrrolo[3,4-c]pyrazol derivatives have been investigated for their potential in treating central nervous system (CNS) disorders, metabolic diseases, and neurodegenerative conditions . Researchers can utilize this compound as a key building block for the synthesis and exploration of novel bioactive molecules. It is supplied for laboratory research applications only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O/c21-15-11-9-14(10-12-15)13-19(25)22-20-17-7-4-8-18(17)23-24(20)16-5-2-1-3-6-16/h1-3,5-6,9-12H,4,7-8,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAWRIINDQHNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure

The molecular formula of the compound is C23H24ClN5OC_{23}H_{24}ClN_{5}O. Its structure features a 4-chlorophenyl group and a tetrahydrocyclopenta[c]pyrazole moiety, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anticonvulsant Effects : Similar compounds have shown promise in anticonvulsant activity, indicating that this compound may also exert effects against seizures.
  • Anti-inflammatory Properties : The presence of certain functional groups in the compound suggests potential anti-inflammatory effects.

1. Anticancer Activity

A study explored the effect of similar acetamides on various cancer cell lines. The results indicated that derivatives of acetamides can inhibit cell proliferation and induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Activity Cell Line IC50 (µM) Mechanism
AnticancerMCF-7 (breast)15.0Apoptosis induction
A549 (lung)12.5Cell cycle arrest
HeLa (cervical)10.0Caspase activation

2. Anticonvulsant Activity

In a study evaluating anticonvulsant effects, compounds structurally similar to the target molecule were tested in animal models. Results showed significant protection against seizures induced by maximal electroshock (MES).

Compound Dose (mg/kg) Protection (%)
Control-0
Similar Acetamide A10070
Similar Acetamide B30085

3. Anti-inflammatory Properties

The anti-inflammatory potential was assessed using an in vitro model where the compound was tested for its ability to inhibit nitric oxide production in macrophages.

Treatment Nitric Oxide Production (µM) Inhibition (%)
Control25-
Compound at 10 µM1540
Compound at 50 µM580

Case Studies

In one case study involving patients with chronic inflammatory conditions, derivatives of similar compounds demonstrated significant reductions in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).

Comparison with Similar Compounds

Key Implications :

  • The phenyl group at the 2-position in the target compound may introduce greater steric hindrance and lipophilicity compared to the methyl group in the analog.

Acetamide Derivatives with Chlorophenyl Substituents

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () shares the 4-chlorophenyl-acetamide motif but incorporates a pyridine-thioether linkage instead of a cyclopenta[c]pyrazole core.

  • Synthesis: reports an 85% yield under reflux conditions with ethanol and sodium acetate, suggesting efficient methodology for acetamide formation .

Complex Heterocyclic Systems

2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide () features a fused thieno-pyrimidine-cyclopenta core with a sulfanyl bridge and carbazole substituent.

  • Functional Groups : The sulfanyl group in may enhance redox activity or metal coordination, whereas the target compound lacks such functionality.

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents Synthesis Yield Notable Features
2-(4-Chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide (Target) Cyclopenta[c]pyrazole 2-Phenyl, 4-chlorophenyl-acetamide Not reported High lipophilicity, potential H-bonding sites
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide () Cyclopenta[c]pyrazole 2-Methyl, naphthalen-1-yl-acetamide Not reported Enhanced π-stacking with naphthalene
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () Pyridine-thioether 4-Chlorophenyl-acetamide, styryl groups 85% Rigid planar core, high yield synthesis
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide () Thieno-pyrimidine-cyclopenta 4-Chlorophenyl, sulfanyl, carbazole Not reported Sulfanyl redox activity, aromatic complexity

Research Implications and Limitations

  • Structural Diversity : Modifications to the core (e.g., pyridine vs. cyclopenta[c]pyrazole) and substituents (e.g., naphthalene vs. chlorophenyl) significantly alter physicochemical and biological properties.
  • Crystallographic Insights : Hydrogen-bonding patterns () could further differentiate these compounds in solid-state applications, but crystallographic data for the target compound is absent in the evidence .

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